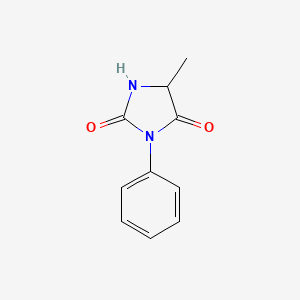

5-Methyl-3-phenylimidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

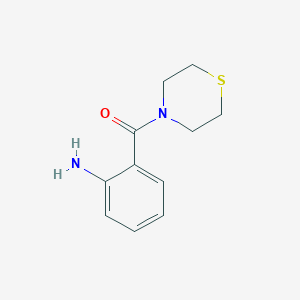

5-Methyl-3-phenylimidazolidine-2,4-dione is a chemical compound with the CAS Number: 33558-00-8 . It has a molecular weight of 190.2 and its IUPAC name is 5-methyl-3-phenyl-2,4-imidazolidinedione .

Molecular Structure Analysis

The InChI code for 5-Methyl-3-phenylimidazolidine-2,4-dione is 1S/C10H10N2O2/c1-7-9(13)12(10(14)11-7)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14) . This code can be used to generate a 3D structure of the molecule.Physical And Chemical Properties Analysis

5-Methyl-3-phenylimidazolidine-2,4-dione is a powder at room temperature . It has a melting point of 169-170°C .Wissenschaftliche Forschungsanwendungen

Reactions with Organometallic Reagents

The reactions of 5-Methyl-3-phenylimidazolidine-2,4-dione with organometallic reagents have been studied. Grignard reagents react with certain derivatives of 5-Methyl-3-phenylimidazolidine-2,4-dione, yielding 1,2-addition products. These findings demonstrate that these compounds do not behave like typical unsaturated carbonyl compounds (Akeng'a & Read, 2005).

Synthesis from Phenyl Isocyanates

The compound can be synthesized from substituted phenyl isocyanates. The reaction involves creating substituted 1-(1-cyanoethyl-1-phenyl)-3-phenylureas, which are then hydrolyzed to form substituted 5-Methyl-3-phenylimidazolidine-2,4-diones. This study also provides insights into the reaction's kinetics and the effect of different substituents (Sedlák et al., 2005).

Antimicrobial Activity

Some derivatives of 5-Methyl-3-phenylimidazolidine-2,4-dione have been synthesized and evaluated for antimicrobial activity. These compounds are created through a condensation reaction involving aromatic aldehydes and 3-substituted imidazolidine-2,4-diones (Albuquerque et al., 1999).

Structural Analysis

Studies using spectroscopic and computational techniques have been conducted to analyze the structure and properties of methyl phenytoin, a derivative of 5-Methyl-3-phenylimidazolidine-2,4-dione. These studies help understand the molecular geometry, electronic structure, and potential structure-activity relationships of the compound (Kumar & Bhaskar, 2019).

Inhibitors of Human Heart Chymase

Derivatives of 5-Methyl-3-phenylimidazolidine-2,4-dione have been synthesized as potential nonpeptide inhibitors of human heart chymase. The structure-activity relationship studies of these compounds provide valuable insights into their interaction with the active site of chymase, which could be beneficial for designing more effective inhibitors (Niwata et al., 1997).

Corrosion Inhibition

Thiazolidinedione derivatives, which are structurally related to 5-Methyl-3-phenylimidazolidine-2,4-dione, have been studied for their potential as corrosion inhibitors. These studies involve the use of electrochemical techniques to evaluate the effectiveness of these compounds in protecting metals like mild steel in corrosive environments (Yadav et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-methyl-3-phenylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-9(13)12(10(14)11-7)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICWSFBFTRDBMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-3-phenylimidazolidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2810116.png)

![3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2810121.png)

![Isopropyl 2-(isobutylthio)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2810123.png)

![7-[(4-Chlorophenyl)methyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione](/img/structure/B2810125.png)

![N-(2-chlorobenzyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2810127.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclopentanecarboxamide](/img/structure/B2810130.png)

![2-[1-(2-Chlorophenyl)cyclopropyl]acetic acid](/img/structure/B2810137.png)